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Ac-D-Phe(3-Br)-OH

Cat. No.: B13514742
M. Wt: 286.12 g/mol
InChI Key: XYDHDHRFZNMOGR-SNVBAGLBSA-N
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Description

The Role of Non-Canonical Amino Acids in Peptidomimetic and Probe Design

Non-canonical amino acids are organic molecules that, like their canonical counterparts, possess an amine and a carboxylic acid group but are not directly encoded by the genetic code. nih.gov Their incorporation into peptide sequences is a key strategy for generating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.govnih.gov Natural peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. The introduction of ncAAs can address these limitations by conferring resistance to enzymatic degradation and enhancing structural stability. researchgate.net

The diversity of ncAAs is vast, encompassing modifications to the amino acid backbone and side-chain. nih.gov These modifications can include changes in stereochemistry (e.g., the use of D-amino acids), the introduction of new functional groups, and the formation of cyclic structures. researchgate.net Such alterations allow for the fine-tuning of a peptide's conformational properties, which is crucial for its biological activity. nih.gov Furthermore, ncAAs are instrumental in the design of biochemical probes, where their unique chemical handles can be used for labeling, cross-linking, or introducing biophysical reporters into biological systems. chemrxiv.org

Strategic Incorporation of Halogenated Phenylalanine Derivatives in Biochemical Investigations

Among the various classes of ncAAs, halogenated phenylalanine derivatives have proven to be particularly valuable in biochemical studies. The introduction of a halogen atom (fluorine, chlorine, bromine, or iodine) onto the phenyl ring of phenylalanine can significantly influence the molecule's physicochemical properties, including its size, lipophilicity, and electronic character. cymitquimica.comexplorationpub.com These alterations can, in turn, affect how the amino acid interacts with its biological targets.

Recent research has highlighted the importance of the position and size of the halogen substituent in determining the binding affinity and selectivity of phenylalanine derivatives for specific protein targets, such as amino acid transporters. nih.gov For instance, studies have shown that the presence of a halogen at the meta-position (position 3) of the benzene (B151609) ring can increase the affinity for the L-type amino acid transporter 1 (LAT1), with the effect correlating with the size of the halogen atom. nih.gov This strategic placement of halogens allows for the development of highly selective probes and potential drug candidates. nih.govresearchgate.net

Furthermore, halogenated amino acids serve as valuable tools for radio-labeling in medical imaging techniques like Positron Emission Tomography (PET). oup.com The ability to rapidly introduce a short-lived radioactive halogen isotope into a peptide or protein at a specific site is crucial for creating effective imaging agents. oup.com

Overview of Ac-D-Phe(3-Br)-OH's Utility in Research Paradigms

This compound, or N-acetyl-D-3-bromophenylalanine, is a specific non-canonical amino acid that combines several strategic modifications. The "Ac" group refers to an N-terminal acetylation, a common modification that can enhance peptide stability by protecting it from aminopeptidases. The "D" indicates that it is the D-enantiomer of the amino acid, which provides resistance to degradation by proteases that typically recognize L-amino acids. Finally, the "3-Br" specifies the presence of a bromine atom at the meta-position of the phenylalanine ring.

This combination of features makes this compound a useful building block in various research contexts. It is utilized in the synthesis of peptides and peptidomimetics to enhance their stability and modulate their biological activity. The bromo-phenylalanine moiety, in particular, can be exploited for its unique steric and electronic properties to probe protein-ligand interactions and to serve as a handle for further chemical modifications. The development of chemoenzymatic processes for the synthesis of related compounds like 3-bromo-L-phenylalanine highlights the importance of these halogenated derivatives as key intermediates in the production of pharmaceuticals. acs.org

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC11H12BrNO3
Molecular Weight286.1 g/mol
StereochemistryD-enantiomer
Key ModificationsN-acetylation, 3-bromo substitution

This table is based on data from available chemical supplier information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrNO3 B13514742 Ac-D-Phe(3-Br)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

(2R)-2-acetamido-3-(3-bromophenyl)propanoic acid

InChI

InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1

InChI Key

XYDHDHRFZNMOGR-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CC(=CC=C1)Br)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving Ac D Phe 3 Br Oh

Stereoselective Synthesis of D-Phenylalanine Precursors

The synthesis of the D-phenylalanine scaffold, the precursor to Ac-D-Phe(3-Br)-OH, is a critical first step that demands high stereochemical control. Both chemical and enzymatic methods have been developed to produce optically pure D-amino acids. rsc.orgnih.gov

Biocatalytic approaches have emerged as powerful and environmentally friendly methods for synthesizing D-phenylalanine. acs.org These enzymatic methods often exhibit high enantioselectivity and operate under mild conditions. rsc.org Key enzymatic strategies include:

Kinetic Resolution: This method separates a racemic mixture of DL-phenylalanine, often using enzymes like phenylalanine ammonia-lyase (PAL). PAL stereoselectively converts L-phenylalanine to trans-cinnamic acid, leaving the desired D-phenylalanine. plos.org For example, a PAL from Rhodotorula glutinis JN-1 has been effectively used for this purpose. plos.org

Asymmetric Synthesis: This approach builds the chiral center from a prochiral starting material. Enzymes such as D-amino acid dehydrogenases (DAADs) and D-amino acid transaminases (DATAAs) are instrumental. acs.orgmdpi.com DAADs catalyze the reductive amination of the corresponding α-keto acid (phenylpyruvic acid) to yield D-phenylalanine. nih.gov Multi-enzyme cascade systems, which couple L-amino acid deaminases with D-amino acid dehydrogenases and an NADPH recycling system, have achieved quantitative yields and enantiomeric excesses greater than 99% for D-phenylalanine. rsc.orgrsc.org

Dynamic Kinetic Resolution (DKR): This strategy combines the kinetic resolution with in-situ racemization of the undesired L-enantiomer, theoretically allowing for a 100% yield of the D-enantiomer.

Chemical methods for asymmetric synthesis also play a role, often involving the alkylation of chiral glycine (B1666218) enolate equivalents. For instance, the use of chiral auxiliaries like (-)-8-phenylmenthol (B56881) can direct the stereoselective alkylation of hippurate esters to produce precursors for L-amino acids, and similar principles can be applied for D-amino acid synthesis. doi.org

Table 1: Comparison of Enzymatic Methods for D-Phenylalanine Synthesis
MethodEnzyme ClassStarting MaterialKey AdvantagesReported Yield/Enantiomeric Excess (ee)
Kinetic ResolutionPhenylalanine Ammonia-Lyase (PAL)DL-PhenylalanineDirect resolution of racemateTheoretically 50% yield, high ee
Asymmetric Synthesis (Reductive Amination)D-Amino Acid Dehydrogenase (DAAD)Phenylpyruvic acidHigh atom economy, high ee>99% ee, up to 85% yield mdpi.com
Asymmetric Synthesis (Transamination)D-Amino Acid Transaminase (DATA)Phenylpyruvic acid + Amino DonorHigh stereoselectivity>99% ee mdpi.com
Stereoinversion CascadeL-Amino Acid Deaminase + D-Amino Acid DehydrogenaseL-PhenylalanineUses readily available L-amino acidQuantitative yield, >99% ee rsc.orgrsc.org

Regioselective Bromination and Acetylation Strategies for this compound

Once the D-phenylalanine core is obtained, the subsequent steps involve the precise introduction of a bromine atom at the meta-position (position 3) of the phenyl ring and the acetylation of the α-amino group.

Regioselective Bromination: The bromination of the phenylalanine ring must be controlled to favor the 3-position over the ortho (2) and para (4) positions. Direct electrophilic bromination of unprotected phenylalanine can lead to a mixture of isomers. Therefore, the reaction is typically performed on a protected derivative. The use of N-phthaloyl as a protecting group has been shown to direct bromination to the β-position of the side chain, indicating that the electronic nature of the protecting group significantly influences reactivity. researchgate.net For aromatic bromination, directing groups and specific reaction conditions are crucial for achieving regioselectivity. The use of N-bromosuccinimide (NBS) is a common method for benzylic bromination, but for aromatic substitution, different reagents and catalysts are employed to control the position of halogenation. sci-hub.se The choice of solvent and catalyst can play a key role in directing the bromination to the desired meta-position. researchgate.netacs.org

Acetylation: The N-acetylation of the D-phenylalanine derivative is a more straightforward transformation. biosynth.comnih.gov It is typically achieved by reacting the amino group with acetic anhydride (B1165640) or acetyl chloride under basic conditions. This reaction is generally high-yielding and proceeds without racemization of the chiral center. The acetyl group serves to protect the amine but also modifies the compound's properties, such as its solubility and its ability to participate in hydrogen bonding. chemimpex.com

Advanced Protecting Group Chemistry for this compound in Peptide Synthesis

In the context of solid-phase peptide synthesis (SPPS), the N-acetyl group of this compound acts as a permanent protecting group for the N-terminus. However, if this amino acid is to be incorporated within a peptide chain, a temporary protecting group on the α-amino group is required during synthesis. The most common strategies in SPPS are the Fmoc/tBu and Boc/Bzl approaches. iris-biotech.deembrapa.brresearchgate.net

Fmoc/tBu Strategy: The 9-fluorenylmethoxycarbonyl (Fmoc) group is used for temporary α-amino protection and is removed by a base, typically piperidine (B6355638). iris-biotech.de Side-chain protecting groups, such as the tert-butyl (tBu) group, are stable to these conditions but are cleaved by strong acids like trifluoroacetic acid (TFA) at the end of the synthesis. iris-biotech.deresearchgate.net

Boc/Bzl Strategy: The tert-butyloxycarbonyl (Boc) group is used for temporary α-amino protection and is removed with a mild acid like TFA. organic-chemistry.org Side-chain protecting groups are typically benzyl-based and are removed with a strong acid such as hydrofluoric acid (HF).

The choice of protecting group strategy is crucial to prevent side reactions and ensure the integrity of the final peptide. researchgate.net For an unnatural amino acid like this compound, the stability of the bromo-phenyl ring to the repeated cycles of deprotection must be considered. Halogenated aromatic rings are generally stable under standard SPPS conditions. The use of orthogonal protecting groups allows for selective modification of specific amino acid side chains while the peptide is still attached to the resin. iris-biotech.depeptide.com

Table 2: Common Protecting Groups in Peptide Synthesis
Protecting GroupAbbreviationFunctionality ProtectedCleavage ConditionsOrthogonal To
9-FluorenylmethoxycarbonylFmocα-AminoBase (e.g., Piperidine)tBu, Trt, Pbf
tert-ButyloxycarbonylBocα-Amino, Side-chain (Lys)Acid (e.g., TFA, HF)Fmoc, Z
tert-ButyltBuSide-chain (Asp, Glu, Ser, Thr, Tyr)Strong Acid (e.g., TFA)Fmoc, Aloc
TritylTrtSide-chain (Cys, His, Asn, Gln)Mild AcidFmoc
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbfSide-chain (Arg)Strong Acid (e.g., TFA)Fmoc

Derivatization and Functionalization Approaches for Research Probes

The bromo-substituent on the phenyl ring of this compound serves as a versatile chemical handle for further derivatization, making it a valuable building block for creating research probes. acs.org The carbon-bromine bond can participate in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.com This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the bromophenylalanine derivative with a boronic acid or ester. This enables the introduction of a wide array of functional groups, including:

Fluorescent tags: For imaging and tracking studies.

Biotin labels: For affinity purification and detection.

Cross-linking agents: To study protein-protein interactions.

Other aromatic or aliphatic moieties: To systematically probe structure-activity relationships. mdpi.com

The introduction of halogen atoms can also modulate the physicochemical properties of peptides, such as hydrophobicity and proteolytic stability, which is useful in the design of more potent and stable therapeutic peptides. nih.govencyclopedia.pub The ability to derivatize the halogenated amino acid either in solution or on the solid phase provides significant flexibility in the synthesis of complex molecular probes. mdpi.com

Process Chemistry Considerations for Research-Scale Production

Scaling up the synthesis of this compound from the laboratory bench to a research scale (grams to kilograms) introduces several challenges that must be addressed. researchgate.net Key considerations include:

Cost and Availability of Starting Materials: The economic viability of the synthesis depends on the cost of the initial precursors, such as DL-phenylalanine or the corresponding α-keto acid. plos.org

Process Safety and Environmental Impact: The use of hazardous reagents (e.g., strong acids, toxic solvents, bromine) needs to be minimized or replaced with safer alternatives. Biocatalytic steps are often favored for their greener reaction conditions. rsc.org

Reaction Optimization and Robustness: Each step in the synthesis must be optimized for yield, purity, and reproducibility. This includes fine-tuning reaction concentrations, temperatures, and times.

Purification and Isolation: Efficient and scalable purification methods, such as crystallization or chromatography, are required to obtain the final product with high purity. The development of crystallization-induced dynamic resolution processes can be highly advantageous.

Process Control and Monitoring: Implementing in-process controls to monitor reaction progress and product quality is essential for ensuring a consistent and reliable manufacturing process.

Integration of Ac D Phe 3 Br Oh into Peptides, Peptidomimetics, and Other Biomolecular Constructs

Solid-Phase Peptide Synthesis (SPPS) Protocols for Ac-D-Phe(3-Br)-OH Incorporation

Solid-Phase Peptide Synthesis (SPPS) is the most common method for assembling peptides, and protocols for incorporating this compound are well-established. researchgate.netpeptide.com The process typically utilizes the Fmoc/tBu strategy, where the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is removed with a base, and the side chains are protected with acid-labile groups. researchgate.net

Key Steps and Considerations:

Resin and Linker: The synthesis begins with a solid support resin, such as PEG-modified polystyrene, chosen based on the desired C-terminal functionality (e.g., amide or carboxylic acid). researchgate.net

Amino Acid Coupling: The protected amino acid, Fmoc-D-Phe(3-Br)-OH, is activated and coupled to the free amine on the growing peptide chain. luxembourg-bio.com Common coupling reagents include aminium-based reagents like HBTU and HATU, which facilitate efficient amide bond formation. researchgate.netluxembourg-bio.com The use of an excess of the activated amino acid helps drive the reaction to completion. luxembourg-bio.com

Deprotection: The Fmoc group is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). unibo.it Alternative, greener bases such as 3-(diethylamino)propylamine (B94944) (DEAPA) are also being explored. unibo.it

Cleavage and Purification: Once the peptide sequence is complete, it is cleaved from the resin, and all side-chain protecting groups are removed, often using a strong acid cocktail containing trifluoroacetic acid (TFA). nih.gov The crude peptide is then purified, typically by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Table 1: Common Reagents in SPPS for this compound Incorporation

Reagent TypeExample(s)Function
Solid Support PEG-Polystyrene ResinProvides a solid matrix for peptide assembly. researchgate.net
Protecting Group Fmoc (Fluorenylmethyloxycarbonyl)Protects the N-terminal amine of the amino acid. researchgate.net
Coupling Reagents HBTU, HATU, DIC/Cl-HOBtActivate the carboxylic acid for amide bond formation. luxembourg-bio.comnih.gov
Deprotection Agent Piperidine, DEAPARemoves the Fmoc protecting group. unibo.it
Cleavage Cocktail Trifluoroacetic Acid (TFA)Cleaves the peptide from the resin and removes side-chain protecting groups. nih.gov

Solution-Phase Synthetic Approaches for Peptides Containing this compound

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or for specific peptide segments. researchgate.net The fundamental principles of protection, activation, coupling, and deprotection are the same as in SPPS, but all reactions are carried out in solution. researchgate.netekb.eg

One of the main challenges in solution-phase synthesis is the purification of intermediates after each step. researchgate.net The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is often preferred in solution-phase synthesis. researchgate.net The Boc group is removed with a moderate acid like TFA, while benzyl-based side-chain protecting groups require stronger acids for removal. peptide.comresearchgate.net

Coupling reagents are crucial for forming the peptide bond and suppressing racemization. rsc.org A variety of reagents, including carbodiimides and phosphonium (B103445) and uronium salts, are used to activate the carboxyl group for reaction with the amino group of the next amino acid. researchgate.netrsc.org

Design and Synthesis of Conformationally Constrained Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or side chains to improve properties like stability and bioavailability. rsc.org this compound is a valuable building block in this area. The introduction of conformational constraints can lock the peptide into its bioactive conformation, leading to increased potency and receptor selectivity. upc.eduresearchgate.net

One approach is to incorporate the amino acid into cyclic structures or scaffolds. For example, the 4-amino-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one (Aba) scaffold has been used to mimic the Phe-Gly dipeptide, with the bromine atom on the aromatic ring allowing for further diversification. nih.gov The synthesis of these constrained mimics can be complex, often involving multi-step solution-phase chemistry. nih.gov

The design process for peptidomimetics often involves computational modeling to predict the bioactive conformation, followed by the synthesis and biological evaluation of a series of constrained analogs. upc.edu

Application in Macrocyclization and Stapling Technologies

Macrocyclization is a technique used to constrain a peptide's conformation by linking two points in its sequence, often the side chains of two amino acids. This can enhance stability, cell permeability, and binding affinity. explorationpub.comchemrxiv.org Peptide stapling is a specific type of macrocyclization that creates a brace across an alpha-helical peptide, stabilizing this secondary structure. explorationpub.comgoogle.com

This compound can be utilized in macrocyclization strategies where the bromine atom serves as a handle for cyclization reactions. For instance, palladium-mediated cross-coupling reactions can be used to form a bond between the brominated phenylalanine and another residue, such as cysteine, to create a cyclic peptide. rsc.org

Table 2: Examples of Macrocyclization Chemistries

Cyclization MethodDescription
Lactamization Formation of an amide bond between the side chains of acidic (e.g., Asp, Glu) and basic (e.g., Lys) amino acids. explorationpub.com
Disulfide Bond Formation Oxidation of two cysteine residues to form a disulfide bridge. google.com
Ring-Closing Metathesis (RCM) Formation of a carbon-carbon double bond between two alkene-containing unnatural amino acids using a ruthenium catalyst. explorationpub.com
Palladium-Mediated Arylation Cross-coupling of an aryl halide (like 3-bromophenylalanine) with a nucleophilic residue (like cysteine). rsc.org

Bioconjugation Strategies Utilizing this compound for Probe Development

Bioconjugation is the process of chemically linking a biomolecule, such as a peptide, to another molecule, like a fluorescent dye, a drug, or a tag for affinity purification. nih.gov The bromine atom in this compound provides a versatile site for such modifications.

The bromine atom can participate in various chemical reactions, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the attachment of a wide range of functionalities. smolecule.comrsc.org This makes it an excellent candidate for developing probes for biological studies. ontosight.ai For example, a peptide containing this compound could be coupled to a fluorescent molecule to create a probe for imaging its target receptor in cells. ub.edu It can also be used to attach cytotoxic drugs to targeting peptides for applications like antibody-drug conjugates (ADCs). nih.gov

The development of photoaffinity probes is another important application. rsc.org These probes contain a photoreactive group that, upon exposure to light, forms a covalent bond with the target protein. While this compound itself is not photoreactive, the bromine atom can serve as a synthetic handle to introduce a photoreactive moiety.

Modulatory Role of Ac D Phe 3 Br Oh in Molecular Recognition and Biological Processes in Vitro & Computational Focus

Conformational Analysis of Peptides Incorporating Ac-D-Phe(3-Br)-OH

The conformation of a peptide is fundamental to its biological activity. The inclusion of this compound imposes significant conformational constraints and introduces new potential interactions that can dictate the peptide's three-dimensional structure.

Influence of the D-Amino Acid: The D-configuration of the alpha-carbon fundamentally alters the peptide backbone's geometry compared to the naturally occurring L-amino acids. This change in stereochemistry often promotes the formation of specific secondary structures, such as reverse β-turns, particularly when adjacent to a proline residue. nih.gov NMR studies on peptides containing the Ac-(D)Phe-Pro motif have demonstrated a propensity to adopt a defined secondary structure in solution, which is believed to contribute to a lower entropic penalty upon binding to a target. nih.gov The D-amino acid can also facilitate the design of peptides with left-handed helical structures. niscpr.res.in

Role of the N-terminal Acetyl Group: N-terminal acetylation neutralizes the positive charge of the N-terminal amine group and can increase the peptide's metabolic stability by protecting it from aminopeptidases. nih.govmdpi.com Structurally, the acetyl group can act as a hydrogen bond acceptor, stabilizing helical conformations like the α-helix by interacting with a main-chain NH group further down the sequence. nih.govresearchgate.net This capping can also influence aggregation properties, sometimes enhancing folding and reducing the propensity for forming fibrils. nih.gov

Table 1: Summary of Conformational Effects of this compound Components

Structural Feature Conformational Impact Supporting Evidence
D-Configuration Promotes reverse β-turns; can induce left-handed helices; alters backbone geometry. NMR studies nih.gov; Computational modeling. niscpr.res.in
N-terminal Acetyl Group Neutralizes N-terminal charge; acts as a hydrogen bond acceptor to stabilize helices. Structural studies nih.govresearchgate.net; Stability assays. mdpi.com
3-Bromo Substituent Increases steric bulk; enhances π-π stacking interactions; enables halogen bonding. Quantum chemical calculations rsc.orgrsc.org; NMR analysis. rsc.org

Impact on Ligand-Receptor Binding Affinity and Selectivity in Biochemical Assays

The structural modifications inherent in this compound can profoundly affect how a peptide interacts with its biological receptor, influencing both the strength (affinity) and specificity (selectivity) of binding.

The incorporation of D-phenylalanine is a well-established strategy to enhance receptor potency. For instance, replacing L-Phe with D-Phe in the core sequence of melanocortin-stimulating hormone (MSH) peptides increases their potency at melanocortin receptors. nih.gov This enhancement can be attributed to the altered peptide backbone conformation, which may present key pharmacophoric groups to the receptor in a more favorable orientation.

Furthermore, modifications to the phenyl ring, such as halogenation, are used to fine-tune receptor interactions. In the design of selective agonists for the human melanocortin 1 receptor (hMC1R), a tetrapeptide containing a modified D-Phe, Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2, was found to be a potent and highly selective agonist. nih.gov While this example uses a trifluoromethyl group, it highlights the principle that substitutions on the D-Phe ring are critical for achieving selectivity. The 3-bromo substitution in this compound could similarly be leveraged to create specific interactions within a receptor's binding pocket, potentially through halogen bonding with a carbonyl oxygen or other Lewis basic group, thereby enhancing affinity and selectivity.

Studies involving the substitution of phenylalanine with 3-bromophenylalanine in a meditope peptide binding to an antibody fragment (Fab) showed that while the modification was accommodated, it did lead to a conformational change in an adjacent leucine (B10760876) residue. iucr.org This illustrates that even subtle changes can perturb the local binding environment. However, such perturbations can be exploited in rational drug design to either improve contacts or avoid unfavorable interactions in off-target receptors, thus improving selectivity.

Influence on Enzyme-Substrate Interactions and Catalytic Efficiency (in vitro)

In the context of enzyme inhibition, peptide and peptidomimetic inhibitors are often designed to mimic the transition state of a substrate. The inclusion of this compound can enhance inhibitory potency through several mechanisms.

The stability conferred by the D-amino acid and N-acetyl group against proteolytic degradation is a key advantage. nih.govmdpi.com Peptides containing D-amino acids are more resistant to proteases, which typically recognize L-amino acids. mdpi.com This increased stability ensures the inhibitor remains intact and active for a longer duration in an in vitro assay.

The pre-organization of the peptide into a specific, receptor-competent conformation, as driven by the Ac-(D)Phe motif, can significantly improve binding affinity to an enzyme's active site. nih.gov For example, the thrombin inhibitor Ac-(D)Phe-Pro-boroArg-OH is a potent competitive inhibitor with a Ki of 40 pM. nih.gov NMR studies revealed that the Ac-(D)Phe-Pro portion of the molecule adopts a secondary structure in solution that closely resembles the conformation of a related inhibitor when bound to thrombin. This pre-formed structure means less conformational entropy is lost upon binding, which is estimated to contribute approximately 10-fold to the binding affinity. nih.gov

The 3-bromo substituent can also play a direct role in the active site. Halogen atoms can be used to target specific pockets within an enzyme. For instance, in designing inhibitors for angiotensin-I-converting enzyme (ACE), systematic halogen substitution on a phenylalanine residue was explored computationally to optimize interactions within the enzyme's active site. researchgate.net A bromine atom could form a halogen bond with a backbone carbonyl or other hydrogen bond acceptor in the enzyme, anchoring the inhibitor and increasing its residence time and inhibitory efficiency.

Role in Protein-Protein Interaction Studies and Interface Design

Protein-protein interactions (PPIs) are mediated by large, often flat, and shallow surfaces, making them challenging targets for small molecule drugs. Peptides that mimic a key binding motif (e.g., an α-helix or β-strand) from one of the protein partners are promising therapeutic leads. Incorporating this compound can stabilize these structures and introduce new interactions to enhance affinity.

The D-amino acid can help to enforce a specific turn or helical structure that mimics the native epitope. The N-acetyl cap can stabilize this structure via hydrogen bonding and block degradation. nih.gov The 3-bromo-phenyl side chain is particularly useful at the PPI interface. The enhanced π-stacking ability of the brominated ring can strengthen interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine on the target protein. rsc.orgrsc.org

Furthermore, the bromine atom can act as a "super-hydrophobic" element or a halogen bond donor. In a study targeting the PDZ domain of the PRSP protein, a cation–π–π stacking system across the domain-peptide interface was identified as crucial for binding. researchgate.net Introducing halogenated phenylalanine residues could modulate such aromatic stacking systems. In another example, substituting a phenylalanine with 3-bromophenylalanine was shown to affect the conformation of neighboring residues at a protein-peptide interface, demonstrating its potential to fine-tune the interaction "hotspot". iucr.org

Table 2: Potential Applications of this compound in PPI Modulation

Interaction Type Role of this compound
Aromatic Stacking The brominated phenyl ring enhances π-π stacking interactions with aromatic residues (Phe, Tyr, Trp) at the interface. rsc.org
Halogen Bonding The bromine atom can form a halogen bond with an electron-rich atom (e.g., oxygen in a carbonyl group) on the target protein, adding to binding affinity. researchgate.net
Conformational Mimicry The D-amino acid and acetyl cap help stabilize secondary structures (e.g., β-turns) that mimic the native binding motif. nih.govnih.gov

Contributions to Self-Assembly Mechanisms of Peptide-Based Systems

The self-assembly of peptides into ordered nanostructures like fibrils, nanotubes, and hydrogels is a rapidly growing field with applications in materials science and drug delivery. The driving forces for self-assembly are non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking.

The incorporation of halogenated phenylalanine derivatives has been shown to be a viable strategy for tuning the properties of self-assembling systems. rsc.orgrsc.org Computational and experimental studies on peptide hydrogelators have demonstrated that halogenation of the phenylalanine ring significantly strengthens the π-π stacking interactions that are crucial for fiber formation. rsc.orgrsc.org Specifically, heavier halogens like bromine and iodine lead to stronger interactions than fluorine. rsc.org This enhanced stacking can result in hydrogels with improved mechanical properties, such as increased stiffness.

The process is also influenced by hydrophobicity. Halogenation increases the hydrophobicity of the phenylalanine side chain, which can drive the aggregation and self-assembly process. nih.gov In studies of amyloid-forming peptides, a correlation was observed between the hydrophobicity of the incorporated halogenated Phe analogue and the kinetics of aggregation. nih.gov While the acetyl group and D-configuration also influence self-assembly, the strong, directional interactions provided by the brominated phenyl ring are a key contributor to the formation and stability of the resulting peptide-based systems.

Advanced Characterization Techniques and Structural Elucidation of Ac D Phe 3 Br Oh Containing Molecules

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

NMR spectroscopy is a cornerstone technique for the structural analysis of molecules in solution. weebly.com For peptides containing Ac-D-Phe(3-Br)-OH, NMR provides unparalleled insight into atomic-level structure, conformation, and dynamics.

One-dimensional (1D) ¹H and ¹³C NMR are fundamental for verifying the successful synthesis and purity of molecules incorporating this compound. acs.org Each proton and carbon atom in the molecule generates a signal in the spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment.

In a typical ¹H NMR spectrum of a peptide containing the this compound residue, distinct signals can be assigned. For example, the acetyl group (Ac) protons would appear as a singlet, typically in the upfield region, while the aromatic protons on the brominated phenyl ring would produce complex multiplets in the downfield region (around 7.0-7.5 ppm). ntu.ac.uk The α-proton and the diastereotopic β-protons of the phenylalanine residue would also show characteristic chemical shifts and coupling patterns. nih.gov

Similarly, ¹³C NMR provides a fingerprint of the carbon skeleton. rsc.org The carbonyl carbons of the acetyl group and the peptide backbone resonate at the low-field end of the spectrum (around 170 ppm), while the aromatic carbons and the α- and β-carbons provide specific signals that confirm the residue's identity and integrity. acs.org The presence of the bromine atom on the phenyl ring induces predictable shifts in the attached and adjacent carbon signals, further aiding in structural confirmation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for an this compound Residue in a Peptide.

Atom Nucleus Expected Chemical Shift (δ) in ppm Notes
Acetyl (CH₃)¹H1.8 - 2.1Singlet
α-CH¹H4.5 - 4.9Multiplet, coupled to β-protons and NH
β-CH₂¹H2.8 - 3.4Two separate multiplets (diastereotopic)
Aromatic CH¹H7.0 - 7.5Complex multiplet pattern
Amide NH¹H7.5 - 8.5Doublet or triplet depending on coupling
Acetyl (C=O)¹³C~171
Peptide (C=O)¹³C170 - 175
α-C¹³C53 - 57
β-C¹³C37 - 40
Aromatic C-Br¹³C~122Signal may be broadened
Aromatic CH¹³C125 - 135
Aromatic C-ipso¹³C135 - 140Quaternary carbon attached to the β-CH₂

Note: Values are illustrative and can vary based on solvent, temperature, and the surrounding peptide sequence.

While 1D NMR confirms covalent bonds, two-dimensional (2D) NMR techniques are essential for elucidating the three-dimensional structure by revealing through-bond and through-space correlations between nuclei. grinnell.edupitt.edu

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify networks of spin-coupled protons. In a peptide with this compound, a COSY spectrum would show a cross-peak between the amide (NH) proton and the α-proton (Hα), and between Hα and the β-protons (Hβ), confirming the amino acid spin system. TOCSY extends these correlations along the entire spin system, which is useful for distinguishing between different amino acid types within a complex peptide. weebly.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are paramount for determining conformation. These experiments detect protons that are close in space (typically <5 Å), regardless of whether they are connected by bonds. ipb.pt For a molecule containing this compound, NOESY can reveal key spatial relationships, such as the proximity of the D-Phe(3-Br) side chain to other residues in the peptide sequence. This information is used to calculate interproton distances, which serve as constraints for molecular modeling to generate a high-resolution 3D structure of the molecule in solution. researchgate.net

When a molecule containing this compound acts as a ligand that binds to a larger biological target like a protein, specialized NMR techniques can be employed to map the binding interface and study the interaction. nih.govmdpi.com

Saturation Transfer Difference (STD) NMR: This is a ligand-observed experiment ideal for studying weak to medium affinity interactions. nih.gov In an STD experiment, specific resonances of the large target protein are selectively saturated. This saturation is transferred via spin diffusion to the protons of the ligand that are in close contact with the protein. By comparing this "saturated" spectrum with a normal spectrum, one can identify which parts of the ligand are directly involved in binding, effectively mapping the "binding epitope." researchgate.net For a ligand containing this compound, STD NMR could reveal whether the bromophenyl ring or another part of the molecule makes direct contact with the receptor.

Transferred NOESY (trNOESY): This technique is used to determine the conformation of a ligand when it is bound to its target. For small molecules, the NOE effect is often weak and difficult to observe. However, when bound to a large protein, the ligand effectively tumbles at the slower rate of the protein, leading to strong, easily detectable NOE signals. A trNOESY experiment allows for the measurement of these strong NOEs, providing distance constraints that reflect the ligand's bioactive conformation. biorxiv.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins in solution. univr.it The method measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide backbone, when arranged in regular secondary structures like α-helices or β-sheets, produces a characteristic CD signal in the far-UV region (190-250 nm). srce.hrnih.gov

The incorporation of this compound can influence the conformational preferences of a peptide. CD spectroscopy can effectively monitor these structural changes. For instance, the induction of a β-turn or the stabilization of a helical or sheet structure due to the presence of the modified amino acid would be readily apparent in the CD spectrum. researchgate.net

Table 2: Characteristic Far-UV CD Signals for Common Peptide Secondary Structures.

Secondary Structure Positive Band(s) (nm) Negative Band(s) (nm)
α-Helix~192~208, ~222
β-Sheet~195 - 200~215 - 220
β-TurnVaries widely based on turn typeVaries widely based on turn type
Random Coil~212~198

Source: Adapted from various spectroscopic studies. srce.hrnih.gov

By analyzing the CD spectrum, researchers can estimate the percentage of different secondary structural elements within a peptide containing this compound and study how its conformation changes in response to environmental factors like solvent polarity or the presence of a binding partner.

X-ray Crystallography and Structural Determination of Peptides/Proteins Incorporating this compound

X-ray crystallography provides the most detailed, atomic-resolution three-dimensional structures of molecules in their crystalline state. nih.gov For peptides containing this compound, this technique can reveal precise bond lengths, bond angles, and torsional angles, offering an unambiguous view of the molecule's conformation. researchgate.net The process involves growing a high-quality single crystal of the compound, which is then exposed to a focused X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure is built and refined. nih.gov Structures of peptides containing D-phenylalanine derivatives have been successfully determined using this method, providing critical insights into their molecular interactions. plos.org

A significant advantage of incorporating this compound into a peptide or protein for crystallographic studies is the presence of the bromine atom. Bromine is a "heavy" atom with a sufficient number of electrons to significantly and anomalously scatter X-rays. nih.gov This property is invaluable for solving the "phase problem" in crystallography—a major bottleneck in determining a new crystal structure. ucla.edu

The anomalous scattering of bromine is particularly useful in a technique called Single-wavelength Anomalous Diffraction (SAD). iucr.org By collecting diffraction data at a specific X-ray wavelength near the absorption edge of bromine (K-edge at ~0.92 Å or 13.47 keV), small, measurable differences in the intensities of symmetry-related reflections (known as Bijvoet pairs) can be recorded. iucr.org These differences are used to locate the position of the bromine atom(s) in the crystal's unit cell. Once the heavy atom substructure is known, it can be used to calculate initial phase estimates for the entire structure, leading to a solvable electron density map. nih.goviucr.org This method has proven highly effective for determining the structures of proteins and peptides, where the bromine atom acts as a powerful phasing tool. nih.goviucr.org

Ligand-Bound Structure Elucidation

Determining the three-dimensional structure of a molecule containing this compound when it is bound to its biological target, such as a protein or receptor, provides invaluable insights into the molecular basis of its activity. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are central to this endeavor.

X-ray Crystallography offers high-resolution structural information of molecules in their crystalline state. For a peptide containing this compound to be studied by this method, it must first be co-crystallized with its target protein. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate the electron density map, revealing the precise arrangement of atoms in the ligand-protein complex. researchgate.netrsc.org This can highlight specific interactions, such as hydrogen bonds or hydrophobic interactions, involving the bromo-phenyl group of the amino acid. rsc.org The bromine atom, being electron-rich, can be particularly useful in phasing the diffraction data, a process known as single-wavelength anomalous dispersion (SAD), which aids in solving the crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, which can be more representative of the physiological environment. For ligand-bound structure elucidation, various NMR experiments are employed. Two-dimensional (2D) and three-dimensional (3D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), ROESY (Rotating-frame Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can reveal through-space and through-bond correlations between atoms. nih.govresearchgate.netnih.gov When a peptide containing this compound binds to a larger protein, changes in the chemical shifts and the appearance of intermolecular NOEs can map the binding interface and determine the conformation of the bound peptide. nih.gov Isotope labeling (e.g., with ¹³C and ¹⁵N) of the peptide or the protein can further enhance the resolution and information content of the NMR spectra. nih.gov

Interactive Data Table: Key Techniques for Ligand-Bound Structure Elucidation
Technique Principle Information Gained Sample Requirements
X-ray Crystallography X-ray diffraction from a single crystal High-resolution 3D atomic coordinates of the ligand-target complex. researchgate.net High-purity, well-ordered single crystals of the co-complex.
NMR Spectroscopy Nuclear spin resonance in a magnetic field 3D structure and dynamics of the complex in solution, mapping of binding interface. nih.govnih.gov Soluble, stable samples, often requiring isotope labeling for larger complexes.

Mass Spectrometry (MS) for Peptide Sequence Verification and Post-Synthetic Modifications

Mass spectrometry is an indispensable tool for the characterization of peptides, including those containing unnatural amino acids like this compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules, allowing for the confirmation of molecular weight and sequence.

High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and time-of-flight (TOF) analyzers, can measure the mass of a peptide with very high accuracy (typically in the low ppm range). researchgate.netnih.gov This allows for the unambiguous confirmation of the elemental composition of a peptide containing this compound. The precise mass measurement can distinguish the peptide from other molecules with the same nominal mass but different elemental formulas, and can confirm the successful incorporation of the brominated phenylalanine residue. researchgate.net

Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of a peptide. mdpi.comresearchgate.net In an MS/MS experiment, the peptide ion of interest is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID), or by other methods like electron-transfer dissociation (ETD). nih.govmdpi.com The resulting fragment ions are then analyzed to generate a fragmentation spectrum.

The fragmentation pattern typically consists of a series of ions (e.g., b- and y-ions) that differ by the mass of a single amino acid residue. wiley-vch.de By analyzing the mass differences between the peaks in the fragmentation spectrum, the sequence of the peptide can be reconstructed. researchgate.net The presence of this compound in the peptide chain will result in a characteristic mass shift in the fragment ions, confirming its position within the sequence. mdpi.com

Interactive Data Table: Mass Spectrometry Techniques for Peptide Analysis
MS Technique Purpose Key Information Provided
High-Resolution MS (HRMS) Exact mass measurement. researchgate.net Confirms elemental composition and successful incorporation of this compound.
Tandem MS (MS/MS) Peptide sequencing. mdpi.comresearchgate.net Determines the amino acid sequence and confirms the position of this compound.

Spectroscopic Probes and Fluorescence-Based Assays

The unique properties of the bromophenyl group in this compound can be exploited in spectroscopic and fluorescence-based assays to study peptide-protein interactions and enzyme activity.

The bromine atom can act as a heavy atom, which can quench the fluorescence of nearby fluorophores. This property can be utilized in fluorescence resonance energy transfer (FRET) or other quenching-based assays. thermofisher.com For instance, a peptide containing this compound could be designed to bind to a protein that has a fluorescent label. Upon binding, the bromine atom would come into close proximity with the fluorophore, causing a measurable decrease in fluorescence intensity, thereby allowing for the quantification of the binding affinity.

Furthermore, the introduction of this compound into a peptide substrate for an enzyme, such as a protease, can be used to develop a continuous, fluorescence-based assay for enzyme activity. thermofisher.comwisc.edu If the peptide is labeled with a fluorophore and a quencher, enzymatic cleavage of the peptide would separate the two, resulting in an increase in fluorescence. The bromophenyl group itself might also influence the spectroscopic properties of an adjacent fluorophore upon changes in the local environment, such as those occurring during enzyme catalysis or binding events. nih.gov

Interactive Data Table: Spectroscopic and Fluorescence Assay Applications
Assay Type Principle Application with this compound
Fluorescence Quenching Assay A quencher reduces the fluorescence of a nearby fluorophore. The bromine atom in this compound can act as a quencher to monitor binding events.
FRET-based Assay Energy transfer between two light-sensitive molecules. A peptide with this compound can be part of a FRET pair to study conformational changes or cleavage. thermofisher.com
Enzyme Activity Assay Cleavage of a fluorogenic substrate leads to a change in fluorescence. thermofisher.com A peptide containing this compound can be designed as a specific substrate for proteases, with cleavage monitored by fluorescence. wisc.edu

Computational Chemistry and Molecular Modeling Applications for Ac D Phe 3 Br Oh

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical calculations are instrumental in elucidating the fundamental electronic properties of Ac-D-Phe(3-Br)-OH, which in turn govern its reactivity and interaction with its environment. Methods such as Density Functional Theory (DFT) are employed to compute various molecular descriptors.

The presence of the bromine atom on the phenyl ring significantly influences the electronic landscape of the molecule. Bromine, being an electronegative and polarizable atom, can participate in halogen bonding, a directional non-covalent interaction with electron-donating atoms. acs.org QM calculations can quantify the electrostatic potential on the surface of the bromine atom, identifying the "sigma-hole," a region of positive electrostatic potential that is crucial for halogen bonding. acs.org

Furthermore, QM methods are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and stability. rsc.org For halogenated compounds, the introduction of bromine is expected to lower the LUMO energy, potentially making the aromatic ring more susceptible to certain reactions. rsc.org

Table 1: Representative Quantum Mechanical Properties of Phenylalanine and a Halogenated Analog (Note: These are illustrative values based on general principles and data for similar compounds, not specific calculations for this compound.)

PropertyPhenylalanine (Calculated)3-Bromophenylalanine (Estimated)
HOMO Energy-6.5 eV-6.7 eV
LUMO Energy-0.8 eV-1.2 eV
HOMO-LUMO Gap5.7 eV5.5 eV
Dipole Moment~1.5 D~2.5 D

These calculations provide a theoretical foundation for understanding how the 3-bromo substitution impacts the molecule's behavior in biological systems.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics simulations are a powerful tool to explore the conformational flexibility of this compound and peptides containing this residue in a dynamic, solvated environment. By simulating the motion of atoms over time, MD can reveal the preferred three-dimensional structures and the influence of the solvent.

The acetylated N-terminus and the D-configuration of the alpha-carbon impose specific conformational constraints. MD simulations can map the potential energy surface of the molecule, identifying low-energy conformations. The bulky bromine atom can also influence the rotational freedom around the chi angles of the side chain, favoring certain rotameric states. plos.org

Molecular Docking and Virtual Screening in Ligand Design

This compound can be a valuable building block in the design of ligands that target specific protein binding sites. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov The bromine atom can be strategically employed to form favorable interactions, such as halogen bonds with backbone carbonyls or other electron-rich groups in the binding pocket, thereby enhancing binding affinity and selectivity. acs.org

In virtual screening, large libraries of compounds are computationally evaluated for their potential to bind to a target protein. nih.govnih.gov The inclusion of non-canonical amino acids like this compound in these virtual libraries expands the chemical space that can be explored, increasing the chances of identifying novel and potent inhibitors. nih.govsemanticscholar.org Docking algorithms can score and rank potential ligands based on their predicted binding energies, prioritizing candidates for experimental testing. mdpi.com

Table 2: Illustrative Docking Scores for Phenylalanine-based Inhibitors (Note: These are hypothetical scores to illustrate the potential impact of halogenation on binding affinity.)

LigandTarget ProteinPredicted Binding Energy (kcal/mol)Key Interaction
Ac-D-Phe-NH2Generic Kinase-7.5Hydrophobic, H-bond
This compoundGeneric Kinase-8.8Hydrophobic, H-bond, Halogen bond

The enhanced binding energy in the brominated analog highlights the potential of leveraging specific interactions like halogen bonding in ligand design.

Free Energy Perturbation (FEP) and Binding Energy Calculations

For a more quantitative prediction of binding affinities, Free Energy Perturbation (FEP) is a rigorous computational method that can be employed. FEP calculates the difference in free energy between two states, for instance, the binding of a ligand with a hydrogen atom versus a bromine atom at a specific position. acs.org This method is particularly useful for accurately modeling the effects of subtle chemical modifications, such as the introduction of a halogen. digitellinc.com

FEP simulations involve creating a thermodynamic cycle that connects the two states of interest in both the unbound (in solution) and bound (in the protein active site) forms. While computationally intensive, FEP can provide highly accurate predictions of relative binding energies, often within 1-2 kcal/mol of experimental values. mdpi.comlu.se This level of accuracy is invaluable for lead optimization in drug discovery, allowing for the in silico evaluation of various substitutions on a lead compound to enhance its potency. researchgate.net

De Novo Design Algorithms Incorporating Non-Canonical Amino Acid Libraries

De novo design algorithms aim to create novel peptide or protein sequences with desired structures and functions from scratch. The incorporation of non-canonical amino acids, such as this compound, into these algorithms significantly expands the available building blocks and the range of accessible chemical functionalities. plos.orgdoaj.orgmeilerlab.org

By including parameters for non-canonical amino acids in the force fields and rotamer libraries used by design software like Rosetta, it becomes possible to design peptides with enhanced properties. plos.orgdoaj.org For example, the bromine atom can be used to introduce a specific interaction at a protein-protein interface or to constrain the peptide into a particular bioactive conformation. nih.govnih.govnih.gov The D-amino acid configuration also imparts resistance to proteolytic degradation, a desirable property for therapeutic peptides. The ability to computationally design peptides with tailored properties opens up new avenues for the development of novel therapeutics and biomaterials. elsevierpure.com

Emerging Research Applications and Future Directions for Ac D Phe 3 Br Oh

Development of Next-Generation Chemical Probes and Biosensors

The incorporation of halogenated amino acids like Ac-D-Phe(3-Br)-OH is a burgeoning area in the design of chemical probes and biosensors. The bromine atom serves as a versatile handle for a variety of chemical modifications and as a unique spectroscopic marker.

Researchers are leveraging the bromine atom for the development of probes that can be used to study biological systems with high precision. For instance, the bromine atom can be utilized in cross-linking experiments to identify protein-protein interactions or to map the binding site of a peptide within a larger biomolecule. Furthermore, the distinct spectroscopic signature of the bromine atom can be exploited in techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to provide detailed structural information about peptide-protein complexes.

The development of biosensors based on peptides containing this compound is another promising avenue. These biosensors could be designed to detect specific enzymes, proteins, or other biomolecules with high sensitivity and selectivity. The bromine atom could be functionalized with fluorophores or other reporter groups to generate a detectable signal upon binding to the target molecule.

Integration into Combinatorial Library Design for High-Throughput Screening (in vitro)

Combinatorial chemistry, coupled with high-throughput screening, is a powerful tool for the discovery of new drug leads and other bioactive molecules. The inclusion of unnatural amino acids like this compound into combinatorial peptide libraries significantly expands the chemical space that can be explored, increasing the probability of identifying compounds with desired biological activities.

The bromine atom on the phenyl ring of this compound introduces a unique steric and electronic profile that can influence the binding affinity and selectivity of peptides. By systematically incorporating this amino acid into different positions within a peptide sequence, researchers can generate vast libraries of diverse molecules. These libraries can then be screened against a variety of biological targets, such as enzymes or receptors, to identify "hits" with therapeutic potential.

Table 1: Example of a Dipeptide Combinatorial Library Incorporating this compound

Position 1Position 2
AlanineThis compound
Glycine (B1666218)This compound
Leucine (B10760876)This compound
This compoundAlanine
This compoundGlycine
This compoundLeucine

This simplified table illustrates how this compound can be combined with other amino acids to create a library of novel dipeptides for screening.

Advancements in Targeted Delivery Systems Research

Targeted drug delivery aims to increase the therapeutic efficacy of drugs while minimizing off-target side effects. Peptides are attractive targeting ligands due to their high binding affinity and specificity for their targets. The incorporation of this compound into peptides can enhance their properties as targeting moieties.

The D-configuration of the amino acid confers increased resistance to enzymatic degradation by proteases, which are abundant in the body. This enhanced stability prolongs the circulation half-life of the peptide, allowing more time for it to reach its intended target.

Furthermore, the bromine atom can be used as a site for attaching therapeutic payloads, such as cytotoxic drugs for cancer therapy or imaging agents for diagnostics. This allows for the creation of peptide-drug conjugates where the peptide directs the drug specifically to diseased cells, thereby improving the therapeutic index.

Potential in Advanced Materials Science and Nanobiotechnology

The self-assembly of peptides and amino acid derivatives into well-ordered nanostructures is a rapidly growing field in materials science and nanobiotechnology. These self-assembled materials have potential applications in areas such as tissue engineering, drug delivery, and biocatalysis.

The presence of the aromatic phenyl ring and the potential for halogen bonding due to the bromine atom in this compound can influence the self-assembly process, leading to the formation of unique and potentially useful nanostructures. Researchers are exploring how to control the self-assembly of peptides containing this amino acid to create nanotubes, nanofibers, and hydrogels with specific properties.

For example, peptide-based hydrogels incorporating this compound could be designed for controlled drug release, where the release rate is modulated by the interactions involving the brominated phenyl ring. In nanobiotechnology, self-assembled structures could serve as scaffolds for the immobilization of enzymes, creating reusable biocatalysts with enhanced stability.

Unexplored Reactivity and Derivatization Pathways in Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency. The unique reactivity of halogenated compounds like this compound opens up new possibilities for enzymatic transformations.

While the carbon-bromine bond is relatively stable, certain enzymes, such as dehalogenases, can catalyze its cleavage. This reactivity could be harnessed to develop novel biocatalytic cascades where the removal of the bromine atom triggers a subsequent desired reaction.

Furthermore, the bromine atom can be a precursor for various synthetic transformations. For instance, it can be replaced with other functional groups through palladium-catalyzed cross-coupling reactions. Performing these reactions under biocatalytic conditions, potentially using engineered enzymes, is an area of active research. This would allow for the synthesis of a wide range of novel amino acid derivatives with diverse functionalities, which could then be incorporated into peptides or other molecules with tailored properties. The exploration of these derivatization pathways promises to expand the synthetic toolbox available to biochemists and synthetic biologists.

Q & A

Q. Methodological Answer :

  • Chiral Catalysts : Use enantioselective methods like asymmetric hydrogenation or enzymatic resolution. For brominated aromatic systems, palladium catalysts (e.g., Pd/C) are effective for maintaining stereochemistry .
  • Protection/Deprotection : Protect the amino group with acetyl (Ac) early to avoid side reactions. Optimize deprotection conditions (e.g., acidic hydrolysis) to prevent racemization .
  • Purification : Employ reverse-phase HPLC with chiral columns (C18 or phenyl-hexyl phases) to separate enantiomers. Monitor purity via NMR (¹H/¹³C) and mass spectrometry .

Basic: How should this compound be stored to ensure long-term stability?

Q. Methodological Answer :

  • Solubility-Based Storage : Prepare stock solutions in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. Store at -80°C for ≤6 months or -20°C for ≤1 month .
  • Solid-State Stability : Keep lyophilized powder in sealed, moisture-proof containers under argon at -20°C. Use desiccants (silica gel) to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Q. Methodological Answer :

  • Solvent Screening : Test solubility in polar aprotic (DMSO, DMF), aqueous (PBS, Tris-HCl), and organic solvents (MeOH, EtOH). Use dynamic light scattering (DLS) to detect aggregates .
  • Temperature Modulation : Heat samples to 37–50°C with sonication (30–60 min) to enhance dissolution. Validate via UV-Vis spectroscopy at 280 nm .
  • Documentation : Report solvent purity, temperature, and equilibration time to standardize data .

Advanced: What strategies optimize the incorporation of this compound into peptide sequences without side-chain degradation?

Q. Methodological Answer :

  • SPPS Optimization : Use Fmoc/t-Bu chemistry. Activate the carboxyl group with HBTU/HOBt in DMF. Avoid prolonged exposure to piperidine (>20% v/v) to prevent Br–C bond cleavage .
  • Post-Synthesis Analysis : Confirm bromine retention via MALDI-TOF MS and XPS. Compare CD spectra to unmodified peptides to assess structural integrity .
  • Stability Testing : Incubate peptides in physiological buffers (pH 7.4, 37°C) and monitor degradation via HPLC-MS over 72 hours .

Advanced: How can computational modeling predict the impact of 3-bromo substitution on Ac-D-Phe’s receptor-binding affinity?

Q. Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., GPCRs). Parameterize Br atoms with force fields (CHARMM36) .

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    21:15
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability. Calculate binding free energy via MM-PBSA .

  • Experimental Validation : Compare computational predictions with SPR or ITC binding assays using wild-type and mutant receptors .

Basic: Which analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • Structural Confirmation :
    • NMR : ¹H (δ 7.2–7.5 ppm for aromatic protons), ¹³C (δ 120–135 ppm for C-Br) .
    • HRMS : Exact mass (±5 ppm) for C₁₁H₁₂BrNO₃ (calc. 284.997) .
  • Purity Assessment :
    • HPLC : ≥98% purity using C18 column (0.1% TFA in H₂O/MeCN gradient) .

Advanced: How does the 3-bromo substituent influence the compound’s metabolic stability in vivo?

Q. Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 min .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. Calculate IC₅₀ values .
  • In Vivo PK : Administer IV/PO doses in rodents. Measure plasma half-life (t₁/₂) and biliary excretion .

Basic: What are the safety protocols for handling this compound in the lab?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing .
  • Waste Disposal : Neutralize acidic/basic residues before disposing in halogenated waste containers .
  • Emergency Measures : For skin contact, rinse with 10% Na₂S₂O₃ solution to reduce Br reactivity .

Advanced: How can researchers address discrepancies in reported biological activities of this compound analogs?

Q. Methodological Answer :

  • Batch Analysis : Compare COA data (HPLC, MS) across suppliers to identify purity variations .
  • Assay Standardization : Use identical cell lines (e.g., HEK293 for GPCR assays) and positive controls (e.g., wild-type Phe derivatives) .
  • Meta-Analysis : Apply statistical tools (e.g., Forest plots) to evaluate heterogeneity in published IC₅₀ values .

Advanced: What role does this compound play in designing protease-resistant peptides?

Q. Methodological Answer :

  • Rational Design : Replace labile residues (e.g., Lys, Arg) with brominated Phe to sterically hinder protease access .
  • Stability Testing : Expose peptides to trypsin/chymotrypsin (37°C, pH 7.8) and quantify degradation via RP-HPLC .
  • Structural Analysis : Solve crystal structures of peptide-protease complexes to identify steric clashes caused by Br .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.